

Edivoxetine Hydrochloride Pharmacokinetics in Animal Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Edivoxetine Hydrochloride*

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Introduction

Edivoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of major depressive disorder and attention-deficit/hyperactivity disorder (ADHD). Understanding the pharmacokinetic profile of a drug candidate in preclinical animal models is a cornerstone of drug development, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME). This technical guide synthesizes available pharmacokinetic data of edivoxetine in key animal models, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.

Core Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **edivoxetine hydrochloride** in various animal models. These data are essential for interspecies scaling and for predicting human pharmacokinetics.

Table 1: Pharmacokinetics of Edivoxetine in Dogs

Parameter	Value	Route of Administration	Reference
Oral Bioavailability (F)	88%	Oral	[1]
Half-life ($t_{1/2}$)	4 hours	Oral	[1]
Area Under the Curve (AUC)	793 ng·h/mL	Oral	[1]
Time to Maximum Concentration (Tmax)	~2 hours	Oral	[1][2]

Note: Limited publicly available data for other key parameters such as Volume of Distribution (Vd), Clearance (CL), and protein binding in dogs.

Table 2: Pharmacokinetics of Edivoxetine in Rats

No quantitative pharmacokinetic data for edivoxetine in rats was identified in the public domain at the time of this guide's compilation.

Table 3: Pharmacokinetics of Edivoxetine in Rhesus Monkeys

A study has indicated that edivoxetine dose-dependently displaced a norepinephrine transporter (NET)-specific PET ligand in rhesus monkeys, suggesting brain penetration and target engagement.[1] However, specific quantitative pharmacokinetic parameters were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical studies. This section outlines the standard procedures for key experiments related to the pharmacokinetic evaluation of edivoxetine.

Oral Administration in Rats (Oral Gavage)

Objective: To administer a precise oral dose of **edivoxetine hydrochloride** to rats.

Materials:

- **Edivoxetine hydrochloride** formulation
- Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
- Syringes
- Animal scale
- Permanent marker

Procedure:

- **Animal Preparation:** Weigh the rat to determine the correct dosing volume. The maximum recommended dosing volume is typically 10-20 ml/kg.[3]
- **Gavage Needle Measurement:** Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the animal's mouth and the end at the last rib. Mark the needle at the mouth to prevent over-insertion.[4]
- **Restraint:** Manually restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
- **Needle Insertion:** Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly with the animal exhibiting a swallowing reflex.[3] Caution: If resistance is met, do not force the needle. Withdraw and re-attempt.
- **Dose Administration:** Once the needle is correctly positioned in the esophagus, slowly administer the edivoxetine formulation.[4]
- **Post-Administration Monitoring:** After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.[3]

Intravenous Administration in Dogs

Objective: To administer **edivoxetine hydrochloride** directly into the systemic circulation of dogs.

Materials:

- **Edivoxetine hydrochloride** intravenous formulation
- Sterile syringes and needles
- Intravenous catheter of appropriate size
- Clippers
- Antiseptic solution (e.g., chlorhexidine, alcohol)
- Tape and bandaging material
- Saline or heparinized saline for flushing

Procedure:

- Catheter Placement:
 - Clip the fur over the selected vein (commonly the cephalic vein on the forelimb or the lateral saphenous vein on the hindlimb).[5]
 - Aseptically prepare the skin using an antiseptic solution.
 - An assistant will occlude the vein proximal to the insertion site.
 - Insert the intravenous catheter through the skin and into the vein. A "flash" of blood in the catheter hub confirms placement.
 - Advance the catheter into the vein while withdrawing the stylet.
 - Secure the catheter in place with tape and/or a bandage.[6]
- Drug Administration:

- Confirm catheter patency by flushing with a small volume of sterile saline.
- Slowly administer the edivoxetine solution at the prescribed rate.
- Following administration, flush the catheter again with saline to ensure the full dose has been delivered.
- Post-Administration Care:
 - Monitor the dog for any adverse reactions during and after administration.
 - The catheter can be maintained for repeated dosing or fluid administration if required.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify edivoxetine concentrations in biological matrices (e.g., plasma, serum).

Principle: LC-MS/MS is a highly sensitive and selective analytical technique that separates the analyte of interest from other matrix components using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.^[7]

General Validation Parameters (based on FDA and EMA guidelines):^{[8][9]}

- Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- Accuracy: The closeness of the determined value to the nominal or known true value.
- Precision: The degree of scatter between a series of measurements.
- Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
- Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

- **Stability:** The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Sample Preparation (Example using Protein Precipitation):

- To a known volume of plasma/serum sample, add a precipitating agent (e.g., acetonitrile, methanol) to precipitate proteins.
- Vortex the mixture to ensure thorough mixing.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant containing the analyte to a clean tube for analysis.

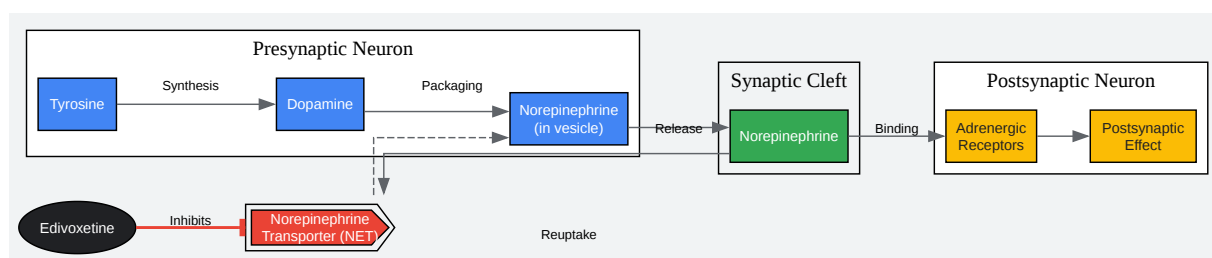
LC-MS/MS System and Conditions:

- **Liquid Chromatograph:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** A suitable reversed-phase column for separation.
- **Mobile Phase:** A mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol) to elute the analyte.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis.
- **Ionization Source:** Electrospray ionization (ESI) is a common technique for this type of molecule.
- **Detection:** Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and its internal standard.

Visualizations

Norepinephrine Transporter (NET) Inhibition Signaling Pathway

Edivoxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.[10]

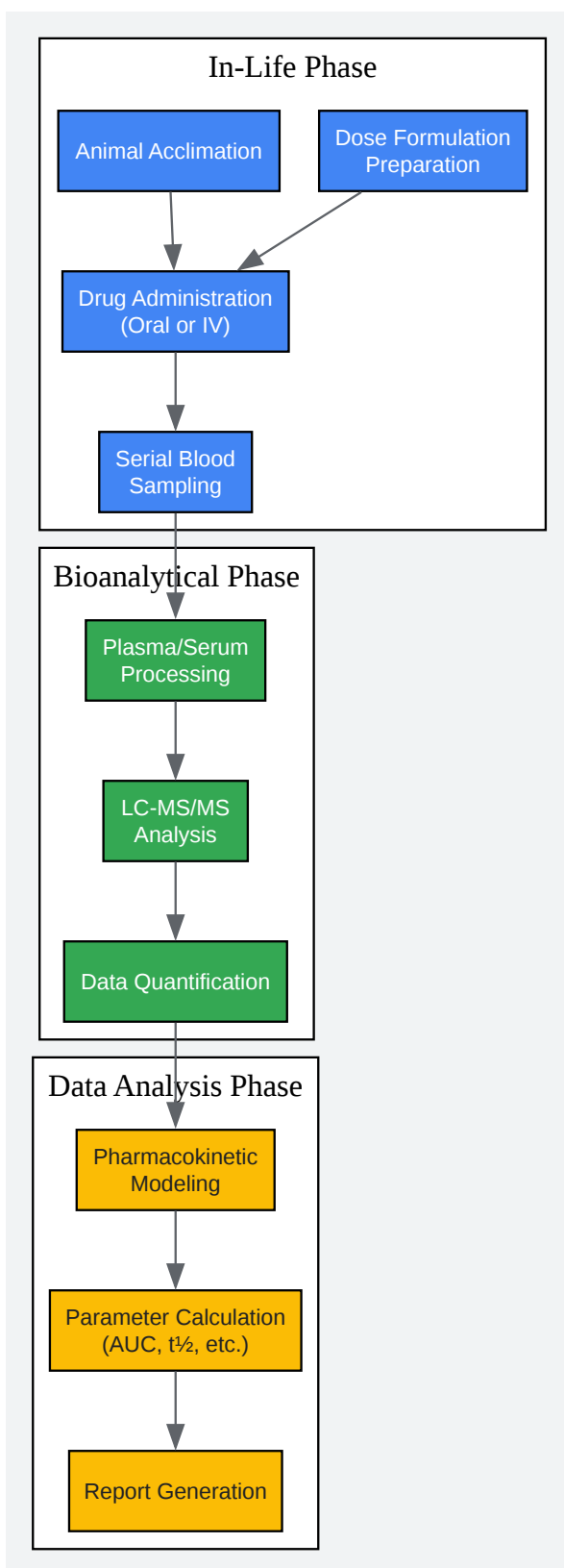


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Caption: Mechanism of action of Edivoxetine via NET inhibition.

General Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study in an animal model.

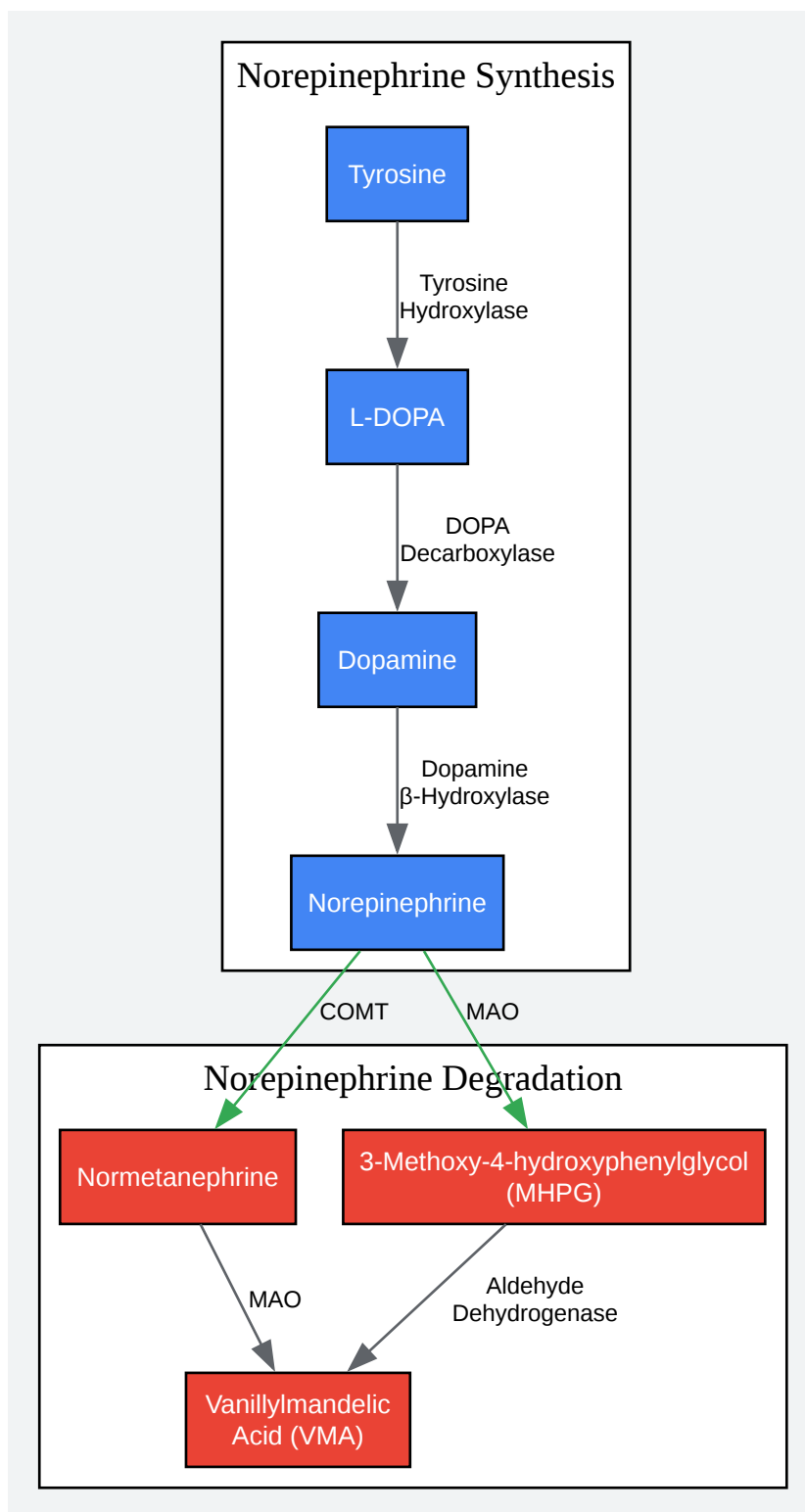


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Caption: Preclinical pharmacokinetic study workflow.

Metabolic Pathway of Norepinephrine

Understanding the natural metabolic pathway of norepinephrine is essential context for evaluating the impact of a norepinephrine reuptake inhibitor like edivoxetine.



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Caption: Simplified metabolic pathway of norepinephrine.

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